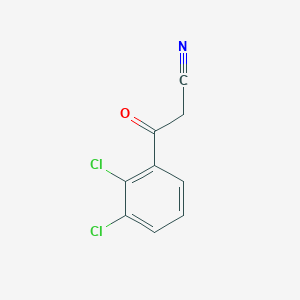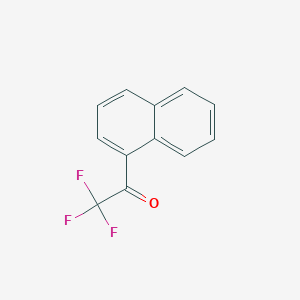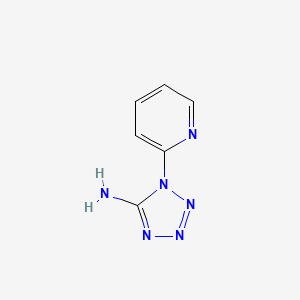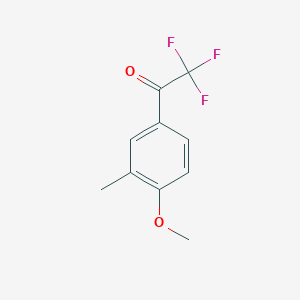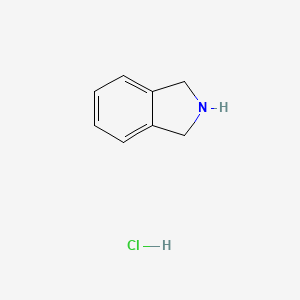
Clorhidrato de isoindolina
Descripción general
Descripción
Isoindoline hydrochloride is a chemical compound with the CAS number 32372-82-0 . It is used as a pharmaceutical intermediate and is also used to make a chiral diamine catalyst from L-proline for the asymmetric acylation of alcohols .
Synthesis Analysis
A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis
The molecular formula of Isoindoline hydrochloride is C8H10ClN . The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis
The synthesis of isoindoline derivatives involves a domino reaction with a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Physical And Chemical Properties Analysis
Isoindoline hydrochloride is a solid substance . It has a molecular weight of 155.63 and is soluble in water . It has a boiling point of 255-256 degrees Celsius .Aplicaciones Científicas De Investigación
Síntesis farmacéutica
El clorhidrato de isoindolina es un componente clave en la síntesis de varios compuestos farmacéuticos . Se están estudiando las relaciones estructura-actividad y las propiedades biológicas de los derivados de N-isoindolina-1,3-diona con el objetivo de desbloquear su potencial como agentes terapéuticos .
Herbicidas
El this compound tiene posibles aplicaciones en el desarrollo de herbicidas . La estructura química única y la reactividad de los compuestos basados en isoindolina los hacen adecuados para su uso en el control del crecimiento vegetal no deseado .
Colorantes y tintes
El núcleo de isoindolina y los grupos carbonilo en las posiciones 1 y 3 en el this compound se han utilizado en la síntesis de colorantes y tintes . Estos compuestos pueden proporcionar una amplia gama de colores y se utilizan en diversas industrias, incluidas las textiles y la impresión .
Aditivos para polímeros
El this compound se puede utilizar como aditivo en la síntesis de polímeros . La adición de compuestos basados en isoindolina puede mejorar las propiedades de los polímeros, haciéndolos más adecuados para aplicaciones específicas .
Síntesis orgánica
El this compound se utiliza en síntesis orgánica . Su reactividad única y sus diversas propiedades químicas lo convierten en una herramienta valiosa en la construcción de moléculas orgánicas complejas .
Materiales fotocrómicos
El this compound tiene posibles aplicaciones en el desarrollo de materiales fotocrómicos . Estos materiales cambian de color en respuesta a la luz, y los compuestos basados en isoindolina pueden contribuir a esta propiedad .
Safety and Hazards
Mecanismo De Acción
Target of Action
Isoindoline hydrochloride, like other isoindoline derivatives, has been found to bind with high affinity to multiple receptors . .
Mode of Action
It is known that isoindoline derivatives can interact with their targets, leading to various biological activities
Biochemical Pathways
Isoindoline derivatives are known to affect various biochemical pathways due to their diverse chemical reactivity . .
Result of Action
Isoindoline derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that the biological properties of isoindoline derivatives can be influenced by various factors .
Análisis Bioquímico
Biochemical Properties
Isoindoline hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to interact with dopamine receptors, particularly the D2 receptor, where it acts as an agonist, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP formation . Additionally, isoindoline hydrochloride can modulate ion currents, particularly those activated by voltage, and inhibit calcium channels, which is mediated by Gαo proteins . These interactions highlight the compound’s potential in modulating neurotransmitter systems and its relevance in neuropharmacology.
Cellular Effects
Isoindoline hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, isoindoline hydrochloride can induce cytotoxicity in cancer cell lines, such as human liver (HUH7), breast (MCF7), and colon (HCT116) cells . The compound’s ability to modulate cell signaling pathways, including those involving calcium and potassium channels, further underscores its potential therapeutic applications in oncology and neurology.
Molecular Mechanism
The molecular mechanism of isoindoline hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Isoindoline hydrochloride binds to dopamine receptors, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels . This interaction results in the modulation of ion currents and the inhibition of calcium channels, which are crucial for various cellular processes. Additionally, isoindoline hydrochloride can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isoindoline hydrochloride can change over time due to its stability, degradation, and long-term effects on cellular function. Isoindoline hydrochloride is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific environmental conditions . Long-term studies have shown that isoindoline hydrochloride can have sustained effects on cellular function, including prolonged modulation of ion channels and gene expression, which can impact cellular metabolism and overall cell health.
Dosage Effects in Animal Models
The effects of isoindoline hydrochloride vary with different dosages in animal models. At lower doses, isoindoline hydrochloride has been shown to modulate neurotransmitter systems and ion channels without causing significant toxicity . At higher doses, the compound can induce toxic effects, including neurotoxicity and cytotoxicity, which can impact overall animal health and behavior . These findings highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
Isoindoline hydrochloride is involved in various metabolic pathways, including those related to neurotransmitter metabolism and ion channel regulation. The compound interacts with enzymes such as adenylyl cyclase and Gαo proteins, which play critical roles in cellular signaling and metabolism . Additionally, isoindoline hydrochloride can influence metabolic flux and metabolite levels by modulating gene expression and enzyme activity, further highlighting its potential in therapeutic applications.
Transport and Distribution
Isoindoline hydrochloride is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . The compound’s ability to modulate ion channels and neurotransmitter systems also influences its localization and accumulation within specific tissues, such as the brain and nervous system . These interactions are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of isoindoline hydrochloride is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its effects on cellular function and metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propiedades
IUPAC Name |
2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-4,9H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVIRODZMIZUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487241 | |
| Record name | isoindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32372-82-0 | |
| Record name | isoindoline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-isoindole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride interact with alpha-adrenoceptors and what are the downstream effects?
A1: Research indicates that 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride exhibits a complex interaction with alpha-adrenoceptors, acting as a partial agonist at postsynaptic alpha-1 adrenoceptors and as an antagonist at presynaptic alpha-2 adrenoceptors in rabbit aorta and pulmonary artery. []
- Postsynaptic alpha-1 adrenoceptor agonism: 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride binding to alpha-1 adrenoceptors on smooth muscle cells leads to contraction, albeit with lower intrinsic activity compared to phenylephrine. []
Q2: What is the significance of 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride's higher affinity for presynaptic alpha-2 adrenoceptors compared to yohimbine and rauwolscine?
A2: The higher affinity of 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride for presynaptic alpha-2 adrenoceptors compared to established antagonists like yohimbine and rauwolscine suggests that it might be a more potent inhibitor of presynaptic norepinephrine release at lower concentrations. [] This characteristic makes it a valuable tool for investigating the role of presynaptic alpha-2 adrenoceptors in various physiological processes and potentially in developing new therapeutic agents targeting these receptors.
Q3: Does 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride interact with any other targets besides alpha-adrenoceptors?
A3: Interestingly, research suggests that 4-chloro-2-(2-imidazolin-2-ylamino)-isoindoline hydrochloride might also interact with imidazoline binding sites (I1-imidazoline sites), particularly in the bovine adrenal medulla. [] This finding indicates that the compound's pharmacological actions might extend beyond its interaction with alpha-adrenoceptors and warrants further investigation into the potential implications of these additional binding interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
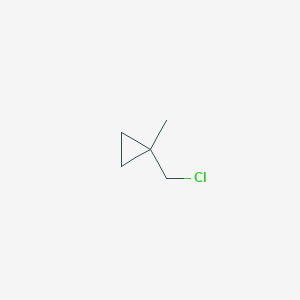

![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)


![Ethyl 1a,2,3,7b-tetrahydronaphtho-[1,2-b]oxirene-1a-carboxylate](/img/structure/B1315169.png)
